molecular formula C7H7N3O B12854520 1-Acetyl-2-imino-2,5-dihydro-1H-pyrrole-3-carbonitrile

1-Acetyl-2-imino-2,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B12854520
M. Wt: 149.15 g/mol
InChI Key: ZKYMKNMDYDJBFT-UHFFFAOYSA-N
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Description

1-Acetyl-2-imino-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound with the molecular formula C7H7N3O It is a member of the pyrrole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-2-imino-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an acylated amino nitrile, in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-2-imino-2,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, often involving hydrogenation.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used under conditions that may include acidic or basic catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

1-Acetyl-2-imino-2,5-dihydro-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-Acetyl-2-imino-2,5-dihydro-1H-pyrrole-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-1-imino-2,5-dihydro-1H-pyrrole-3-carbonitrile
  • 1-Acetyl-2-imino-2,5-dihydro-1H-pyrrole-4-carbonitrile
  • 1-Acetyl-2-imino-2,5-dihydro-1H-pyrrole-3-carboxamide

Uniqueness

1-Acetyl-2-imino-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

1-acetyl-5-imino-2H-pyrrole-4-carbonitrile

InChI

InChI=1S/C7H7N3O/c1-5(11)10-3-2-6(4-8)7(10)9/h2,9H,3H2,1H3

InChI Key

ZKYMKNMDYDJBFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC=C(C1=N)C#N

Origin of Product

United States

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